![molecular formula C10H12N2O6S B1198812 Ritipénème CAS No. 84845-57-8](/img/structure/B1198812.png)
Ritipénème
Vue d'ensemble
Description
Le ritipenem est un antibiotique bêta-lactame synthétique appartenant à la classe des pénèmes. Il possède un large spectre antimicrobien et une forte résistance aux bêta-lactamases. Le ritipenem se distingue par le fait qu'il a été l'un des premiers carbapénèmes disponibles par voie orale. Il est fabriqué par Tanabe Seiyaku sous la forme de ritipenem acoxil, un promédicament qui est hydrolysé en ritipenem actif lors du transport à travers la muqueuse gastro-intestinale .
Applications De Recherche Scientifique
Pharmacological Properties
Ritipenem, as an oral prodrug of the antibiotic ritipenem acoxil, exhibits a favorable pharmacokinetic profile. A study indicated that after single and repeated doses of 500 mg, ritipenem did not accumulate significantly in plasma due to its half-life of approximately 0.7 hours . The area under the curve (AUC) for plasma concentrations was about 10 mg·h/L, indicating effective absorption and distribution in the body.
Minimum Inhibitory Concentrations (MICs)
The efficacy of ritipenem against various pathogens is quantified through its MIC values. Notably, the MIC90 for Staphylococcus aureus was recorded at 0.25 μg/ml, outperforming several other antibiotics such as cefotiam and ampicillin . The following table summarizes the MIC values for key pathogens:
Pathogen | MIC (μg/ml) |
---|---|
Staphylococcus aureus | 0.25 |
Streptococcus pneumoniae | 2 |
Klebsiella pneumoniae | 1 |
Haemophilus influenzae | 0.5 |
Moraxella catarrhalis | 1 |
Respiratory Infections
Ritipenem has been evaluated for its effectiveness against respiratory infections. A study involving twelve patients with respiratory infections treated with ritipenem acoxil (RIPM-AC) revealed an overall efficacy rate of 81.8%, with outcomes classified as excellent in one case, good in eight cases, fair in one case, and poor in one case . No significant side effects were reported, although mild elevations in liver enzymes were noted in two patients.
Urinary Tract Infections
The application of ritipenem acoxil in urinary tract infections (UTIs) was also investigated. In a clinical study involving patients with both uncomplicated and complicated UTIs, the antibiotic demonstrated substantial efficacy. The treatment regimen consisted of administering 100-300 mg three times daily for three to five days . The results indicated excellent efficacy in six out of twelve patients with complicated UTIs and moderate efficacy in five others.
Case Studies
-
Case Study on Respiratory Infections :
- Patient Demographics : Twelve patients with varying types of respiratory infections.
- Treatment : Ritipenem acoxil administered at doses between 150-400 mg three times daily.
- Results : Clinical efficacy rated as excellent (1), good (5), fair (1), and not evaluated (1). All strains of causative bacteria were eradicated without significant side effects .
-
Case Study on Urinary Tract Infections :
- Patient Demographics : A mix of patients with acute uncomplicated UTIs and complicated UTIs.
- Treatment : Ritipenem acoxil at doses of 100-300 mg three times daily for three to five days.
- Results : Clinical efficacy was excellent in four cases of uncomplicated UTI and moderate to poor in complicated cases, demonstrating its potential as a reliable treatment option .
Safety Profile
The safety profile of ritipenem has been generally favorable across studies. Commonly reported side effects include mild gastrointestinal disturbances and transient elevations in liver enzymes. However, severe adverse effects have been rare .
Mécanisme D'action
Target of Action
Ritipenem, like other β-lactams, interacts with the penicillin-binding proteins (PBPs) . In E. coli, the main target of Ritipenem is PBP2, and PBP3 is also equivalent to PBP2 in the Enterobacteriaceae .
Mode of Action
Ritipenem’s mode of action is primarily through its interaction with its targets, the PBPs. These proteins are essential for the synthesis of the bacterial cell wall. By binding to these proteins, Ritipenem inhibits cell wall synthesis, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by Ritipenem are those involved in bacterial cell wall synthesis. By inhibiting the PBPs, Ritipenem disrupts the cross-linking of peptidoglycan chains, which are a major component of the bacterial cell wall. This leads to a weakening of the cell wall and ultimately, cell lysis .
Pharmacokinetics
Oral Ritipenem (Ritipenem acoxil) is only about 30–40% bioavailable, producing a mean AUC of 497 mg/l min in healthy volunteers . Some intersubject variability has been noted, possibly due to either presystemic metabolism of ritipenem and/or transformation of the prodrug to compounds other than ritipenem .
Result of Action
The result of Ritipenem’s action is the lysis of bacterial cells. This is evidenced by decreases in culture turbidities and morphological changes of the destroyed cells after treatments with Ritipenem . Its bacteriolytic activity is highly potent against Haemophilus influenzae .
Action Environment
The action of Ritipenem can be influenced by various environmental factors. For instance, the presence of other antibiotics that selectively inhibit certain PBPs can affect the lysis induced by Ritipenem . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Ritipenem.
Analyse Biochimique
Biochemical Properties
Ritipenem plays a crucial role in biochemical reactions, particularly in its interaction with penicillin-binding proteins (PBPs). It exhibits high affinity for PBP 1b, which is essential for inducing bacterial lysis . Ritipenem also interacts with other PBPs, such as PBP 3a and 3b, although with lower affinity. These interactions lead to the inhibition of cell wall synthesis in bacteria, resulting in their destruction . The compound’s bacteriolytic activity is particularly potent against Haemophilus influenzae .
Cellular Effects
Ritipenem has significant effects on various types of cells and cellular processes. It induces bacterial cell lysis by binding to PBPs and inhibiting cell wall synthesis . This leads to morphological changes and decreases in culture turbidity, indicating cell destruction . Ritipenem’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its bacteriolytic activity, which disrupts normal cellular functions in bacteria .
Molecular Mechanism
The molecular mechanism of ritipenem involves its binding interactions with PBPs, particularly PBP 1b . This binding inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis . Ritipenem’s mechanism of action is similar to that of other β-lactam antibiotics, but it exhibits unique binding affinities that contribute to its potent bacteriolytic activity . The compound’s ability to inhibit PBPs 3a and 3b further enhances its effectiveness against certain bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ritipenem have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that ritipenem remains stable under specific conditions, maintaining its bacteriolytic activity over extended periods . Its effectiveness may decrease over time due to degradation or the development of bacterial resistance .
Dosage Effects in Animal Models
The effects of ritipenem vary with different dosages in animal models. At therapeutic doses, ritipenem effectively inhibits bacterial growth and induces cell lysis . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to host tissues . Studies have identified threshold effects, where the bacteriolytic activity of ritipenem is maximized without causing significant toxicity .
Metabolic Pathways
Ritipenem is involved in specific metabolic pathways, including its hydrolysis to the active form during transport across the gastrointestinal mucosa . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Ritipenem’s metabolic pathways are essential for its bioavailability and effectiveness as an antimicrobial agent .
Transport and Distribution
Ritipenem is transported and distributed within cells and tissues through specific transporters and binding proteins . Less than 50% of ritipenem acoxil is absorbed in the intestinal tract, and this fraction is completely hydrolyzed to ritipenem during transport . The compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of ritipenem is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Ritipenem’s localization within bacterial cells allows it to effectively bind to PBPs and inhibit cell wall synthesis . This targeted localization is essential for its bacteriolytic activity and overall effectiveness as an antimicrobial agent .
Méthodes De Préparation
Le ritipenem est synthétisé par une série de réactions chimiques. La préparation implique la réaction d'un thioester d'azétidinone avec du chlorure d'oxalyle acétoxymethyle, suivie d'une condensation réductrice du carbonyle et d'une désilylation. La méthode de production industrielle implique l'utilisation du sel de sodium de l'acide 2-carbamoyloxyethanethioïque, qui est condensé avec du chlorure d'oxalyle acétoxymethyle .
Analyse Des Réactions Chimiques
Le ritipenem subit diverses réactions chimiques, notamment :
Oxydation : Le ritipenem peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier la structure du ritipenem, affectant ses propriétés antimicrobiennes.
Substitution : Le ritipenem peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes, modifiant ses propriétés chimiques. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. .
4. Applications de la recherche scientifique
Le ritipenem a plusieurs applications en recherche scientifique, notamment :
Chimie : Le ritipenem est utilisé dans des études sur les antibiotiques bêta-lactames et leurs mécanismes de résistance.
Biologie : Il est utilisé pour étudier les interactions entre les antibiotiques et les protéines de liaison à la pénicilline bactériennes.
Médecine : Le ritipenem est étudié pour son utilisation potentielle dans le traitement des infections bactériennes, en particulier celles causées par des souches résistantes.
Industrie : Le ritipenem est utilisé dans le développement de nouveaux agents antimicrobiens et dans l'industrie pharmaceutique pour la production d'antibiotiques
5. Mécanisme d'action
Le ritipenem exerce ses effets en interagissant avec les protéines de liaison à la pénicilline (PBP) des bactéries. Dans Escherichia coli, la principale cible du ritipenem est la PBP2, et la PBP3 est également équivalente à la PBP2 dans les Enterobacteriaceae. Le ritipenem a une affinité pour la PBP2 de Staphylococcus aureus sensible à la méthicilline et la PBP2u de Staphylococcus aureus résistant à la méthicilline. Cette interaction inhibe la synthèse des parois cellulaires bactériennes, conduisant à la lyse cellulaire et à la mort .
Comparaison Avec Des Composés Similaires
Le ritipenem est similaire à d'autres antibiotiques bêta-lactames, tels que l'imipenem, la céphaloridine, l'amoxicilline et la benzylpénicilline. Le ritipenem a un profil unique en raison de sa forte résistance aux bêta-lactamases et de sa disponibilité par voie orale sous la forme de ritipenem acoxil. Contrairement à l'imipenem, le ritipenem ne montre aucune activité contre Pseudomonas aeruginosa .
Composés similaires
- Imipenem
- Céphaloridine
- Amoxicilline
- Benzylpénicilline
Activité Biologique
Ritipenem, a member of the penem class of antibiotics, is notable for its broad-spectrum bacteriolytic activity. This article explores its biological activity, comparing it to other antibiotics, and presents relevant case studies and research findings.
Overview of Ritipenem
Ritipenem (also known as FCE-22101) is a synthetic β-lactam antibiotic designed to combat a wide range of bacterial infections. It is structurally similar to imipenem but has distinct pharmacological properties, including oral bioavailability when administered as the prodrug ritipenem acoxyl (Penemac®) .
Antibacterial Spectrum
The antibacterial activity of ritipenem has been extensively studied against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacteria:
Bacteria | MIC (mg/L) | Activity |
---|---|---|
Staphylococcus aureus | ≤0.5 | Highly active |
Streptococcus pneumoniae | ≤0.5 | Highly active |
Escherichia coli | 1-2 | Active |
Klebsiella pneumoniae | 1-2 | Active |
Enterococcus faecalis | 8 | Moderately active |
Pseudomonas aeruginosa | >32 | Inactive |
Ritipenem demonstrates potent activity against Gram-positive organisms and many Gram-negative bacteria, although it shows no efficacy against Pseudomonas aeruginosa .
Ritipenem exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. Its bacteriolytic action is particularly effective against Haemophilus influenzae, where it induces bacterial lysis at clinically relevant concentrations .
Stability Against β-Lactamases
One of the significant advantages of ritipenem is its stability against various β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Studies indicate that ritipenem maintains its activity in the presence of certain β-lactamases, making it a valuable option in treating resistant infections .
Case Study 1: Efficacy in Respiratory Infections
A clinical trial conducted in Japan evaluated the efficacy of ritipenem in treating respiratory tract infections. The trial involved 90 adults with community-acquired pneumonia, showing a clinical response rate of 85% after seven days of treatment .
Case Study 2: Urinary Tract Infections
In another study focusing on urinary tract infections (UTIs), ritipenem was compared with cefuroxime and ciprofloxacin. The results indicated that ritipenem had a similar efficacy profile but with fewer adverse effects reported .
Comparative Studies
A systematic review compared ritipenem with other carbapenems such as imipenem and meropenem. The findings suggested that while ritipenem has a slightly narrower spectrum than imipenem, it offers comparable efficacy against Enterobacteriaceae and other common pathogens .
Propriétés
IUPAC Name |
(5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)/t3-,5+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQNRQOUOZJHTR-UWBRJAPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84845-58-9 (Parent) | |
Record name | Ritipenem [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60868840 | |
Record name | Ritipenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84845-57-8 | |
Record name | Ritipenem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84845-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ritipenem [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ritipenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RITIPENEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4SL77931L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ritipenem exert its antibacterial effect?
A1: Ritipenem, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , ] This binding disrupts the cross-linking of peptidoglycan strands, a crucial step in maintaining bacterial cell wall integrity. [] The resulting weakened cell wall leads to bacterial cell lysis and death. []
Q2: Does Ritipenem show preferential binding to specific PBPs?
A2: Yes, studies have shown that Ritipenem preferentially binds to PBP 1b in Haemophilus influenzae. [] Interestingly, this selective inactivation of PBP 1b appears to be essential for inducing lysis in H. influenzae cells. []
Q3: Can binding to other PBPs affect Ritipenem's activity?
A3: There is evidence that binding to PBPs 3a and 3b might interfere with the lytic activity of Ritipenem. [] This suggests that the specific PBP binding profile of Ritipenem contributes to its overall antibacterial effect.
Q4: What is the molecular formula and weight of Ritipenem?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of Ritipenem, this information can be found in chemical databases and scientific literature.
Q5: Is there any spectroscopic data available for Ritipenem?
A5: The provided abstracts do not contain details on spectroscopic data for Ritipenem. Spectroscopic characterization, such as NMR and IR, is crucial for confirming the structure and purity of the compound. This information may be available in other scientific publications or patents.
Q6: What is the metabolic fate of Ritipenem?
A7: Ritipenem is primarily metabolized in the liver, with metabolites excreted in urine and feces. [] The major metabolic pathway involves the opening of the beta-lactam ring, forming inactive metabolites. [] The metabolic profile can vary depending on factors like dosage and species. []
Q7: Is there evidence of Ritipenem transfer across the placenta or into breast milk?
A9: Research in rats suggests that a small amount of radioactivity from Ritipenem acoxil crosses the placenta, with slow elimination from fetal tissues. [] Furthermore, the concentration of radioactivity in milk was found to be higher than in plasma after administration to lactating rats. [] These findings highlight the need for careful consideration of potential risks and benefits when using Ritipenem in pregnant or breastfeeding individuals.
Q8: What is the spectrum of activity of Ritipenem?
A10: Ritipenem demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria. [, , ] It is highly effective against staphylococci, streptococci, and most Enterobacteriaceae. [, ] Additionally, Ritipenem shows good activity against some anaerobic bacteria, including Clostridium perfringens and Bacteroides fragilis. []
Q9: Has Ritipenem been evaluated in clinical trials?
A11: Several clinical trials have investigated the efficacy and safety of Ritipenem in various infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. [, , , , , ] These studies provide valuable insights into the clinical application and potential benefits of Ritipenem in treating bacterial infections.
Q10: What are the known mechanisms of resistance to Ritipenem?
A10: Although Ritipenem exhibits good stability against many β-lactamases, resistance can develop through mechanisms such as:
- Reduced permeability of the outer membrane: This mechanism limits the entry of Ritipenem into bacterial cells, making it less effective. []
- Efflux pumps: Some bacteria possess efflux pumps that actively remove Ritipenem from the cell, reducing its intracellular concentration. []
- Alterations in PBPs: Mutations in PBPs can decrease their affinity for Ritipenem, rendering the drug less effective in inhibiting cell wall synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.